Fosciclopirox (disodium)
Description
Contextualization of Ciclopirox (B875) as a Parent Compound in Chemical Biology
To appreciate the development of Fosciclopirox (B607534), it is essential to first understand the extensive pharmacological profile of its parent compound, Ciclopirox. nih.govur.edu.pl Ciclopirox is a synthetic hydroxypyridone derivative that has been in clinical use for decades, primarily as a topical antifungal agent. nih.govkaya.inwikipedia.org Its multifaceted mechanism of action and broad range of biological activities have made it a subject of intense scientific investigation, leading to its repurposing for a variety of other diseases beyond fungal infections. nih.govur.edu.plmdpi.com
Broad-Spectrum Pharmacological Activities of Ciclopirox
Ciclopirox is recognized for its wide array of biological effects, which include antifungal, antibacterial, anti-inflammatory, and anticancer properties. mdpi.comdrugbank.comlgmpharma.com This versatility stems from its unique mode of action, which distinguishes it from many other antimicrobial and therapeutic agents. kaya.inhpra.ie
Ciclopirox has a long-standing history as a broad-spectrum antifungal agent, effective against a wide range of pathogens. mdpi.comdrugbank.com Its efficacy is rooted in a distinct mechanism of action that minimizes the risk of cross-resistance with other antifungal drugs. hpra.ie
Unlike azole and terbinafine (B446) antifungals that typically inhibit sterol synthesis, Ciclopirox's primary mechanism involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺). drugbank.comlgmpharma.comnih.govdrugs.com This high affinity for metal ions disrupts essential cellular processes by inhibiting metal-dependent enzymes, including those responsible for degrading toxic peroxides within the fungal cell. hpra.ienih.govdrugs.com The loss of these crucial enzymatic activities interferes with mitochondrial electron transport, energy production, and the integrity of the cell membrane, ultimately leading to either the inhibition of fungal growth (fungistatic) or fungal cell death (fungicidal), depending on the concentration. mdpi.comdrugbank.comlgmpharma.compatsnap.com
Clinically, Ciclopirox and its olamine salt are used in various topical formulations to treat superficial mycoses. drugbank.com These applications include dermatophyte infections like tinea pedis (athlete's foot), tinea cruris, and tinea corporis, as well as cutaneous candidiasis and tinea (pityriasis) versicolor. drugs.comnih.gov
| Fungal Group | Examples of Susceptible Species | Reference |
|---|---|---|
| Dermatophytes | Trichophyton spp. (e.g., T. rubrum, T. mentagrophytes), Microsporum spp. (e.g., M. canis), Epidermophyton floccosum | mdpi.comdrugs.com |
| Yeasts | Candida spp. (e.g., C. albicans), Malassezia furfur, Cryptococcus neoformans, Saccharomyces cerevisiae | mdpi.com |
| Molds | Aspergillus spp., Fusarium solani | mdpi.com |
A significant area of contemporary research involves the repurposing of Ciclopirox as a potential anticancer agent. nih.govur.edu.plresearchgate.net Preclinical studies have demonstrated its activity against a range of solid tumors and hematologic cancers, including bladder cancer, rhabdomyosarcoma, glioblastoma, acute myeloid leukemia (AML), and breast cancer. nih.govmdpi.comresearchgate.net
The anticancer effects of Ciclopirox are multifaceted, arising from its ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. nih.govresearchgate.net Research has shown that Ciclopirox can inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress tumor cell migration and invasion. nih.govresearchgate.net The underlying mechanisms are often linked to its iron-chelating properties, which disrupt the function of iron-dependent proteins essential for tumor growth. nih.gov Key molecular pathways targeted by Ciclopirox include:
Wnt/β-catenin Signaling: Ciclopirox has been shown to inhibit this pathway, which is crucial in many cancers, including multiple myeloma. asco.orgjmpas.com
mTORC1 Signaling: It can inhibit the mTOR complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, in various tumor cells. nih.govresearchgate.net
Cell Cycle Regulation: Ciclopirox can cause cell cycle arrest, for instance at the G0/G1 or S phases, by downregulating proteins like cyclin D and retinoblastoma protein (Rb). asco.orgjmpas.com
Induction of Autophagy and Apoptosis: The compound can trigger autophagy in cancer cells, which in some contexts can switch to apoptosis, leading to cell death. researchgate.net
| Cancer Type | Observed Effect | Targeted Pathway/Mechanism | Reference |
|---|---|---|---|
| Bladder Cancer | Inhibited proliferation, colony formation, and bladdosphere formation | Inhibition of Notch, Wnt, and Hedgehog signaling pathways | asco.org |
| Hematologic Malignancies (e.g., AML, Myeloma) | Decreased cell growth and viability; induced apoptosis | Inhibition of Wnt/β-catenin signaling | nih.govjmpas.com |
| Rhabdomyosarcoma | Induced autophagy | Induction of Reactive Oxygen Species (ROS) | researchgate.net |
| Glioblastoma Multiforme (GBM) | Inhibited cellular migration and invasion | Not specified | researchgate.net |
| Cervical Cancer (HPV-positive) | Inhibited mTORC1 signaling | Inhibition of S6K1 and 4E-BP1 phosphorylation | nih.gov |
In addition to its antimicrobial and anticancer effects, Ciclopirox possesses distinct anti-inflammatory properties. mdpi.comdrugbank.comnih.gov This activity is particularly beneficial in dermatological conditions where inflammation is a key component. kaya.in The anti-inflammatory action is primarily attributed to its ability to inhibit the enzymes cyclooxygenase (COX) and 5-lipoxygenase. drugbank.comlgmpharma.comnih.gov By blocking these enzymes, Ciclopirox effectively inhibits the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of the inflammatory response. kaya.indrugbank.comlgmpharma.com Studies have confirmed that Ciclopirox can significantly suppress UVB-induced erythema (redness), demonstrating its practical anti-inflammatory benefit. mdpi.com
The broad biological activity of Ciclopirox has prompted investigations into its potential for other therapeutic uses. nih.govmdpi.com
Antiviral Activity: Ciclopirox has shown promise in inhibiting the replication of several viruses. It has been found to inhibit the replication of SARS-CoV-2 in vitro by inducing the degradation of the viral nucleocapsid protein. mdpi.com It has also demonstrated potential against the Hepatitis B virus (HBV) by disrupting the assembly of the viral capsid. mdpi.comdntb.gov.ua Furthermore, research has indicated it can reduce Herpes Simplex Virus 1 (HSV-1) replication. researchgate.net
Neurodegenerative Diseases: There is emerging research suggesting that Ciclopirox may have protective effects in the context of neurodegenerative illnesses such as Alzheimer's and Parkinson's disease. ur.edu.plresearchgate.netresearchgate.net This potential is thought to be linked to its ability to reduce oxidative stress and inflammation, which are contributing factors to neuronal damage in these conditions. ur.edu.plresearchgate.net
Rationale for Ciclopirox Prodrug Development
Despite the promising systemic therapeutic potential of Ciclopirox, particularly as an anticancer agent, its clinical utility is hampered by significant pharmacological drawbacks. asco.orgresearchgate.net The primary limitations of Ciclopirox (as a free acid or its olamine salt) for systemic administration include:
Poor Water Solubility: Ciclopirox lacks the necessary water solubility to be formulated as a parenteral (injectable) drug product suitable for systemic delivery. nih.govasco.org
To circumvent these issues, the prodrug Fosciclopirox was synthesized. asco.orgnih.govresearchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. Fosciclopirox was specifically designed as a water-soluble ester that could be administered parenterally, bypassing the issues of oral absorption and gastrointestinal toxicity. nih.govresearchgate.net This approach allows for the complete and rapid conversion of Fosciclopirox into the active Ciclopirox metabolite in the bloodstream, achieving systemic concentrations high enough to exert anticancer effects. asco.orgnih.gov Furthermore, Ciclopirox and its inactive metabolite are extensively eliminated in the urine, delivering the active drug to the entire urinary tract, which is the rationale for its development in treating urothelial cancers like bladder cancer. asco.orgnih.gov
Overcoming Pharmacokinetic and Formulation Limitations of Ciclopirox
The systemic use of ciclopirox is constrained by several key factors. It exhibits poor water solubility, making the development of parenteral (injectable) formulations challenging. researchgate.netnih.gov Furthermore, when administered orally, ciclopirox has low bioavailability and can cause dose-limiting gastrointestinal toxicity. researchgate.netresearchgate.netumn.edu Its rapid metabolism and short elimination half-life of approximately 1.7 to 2.3 hours further complicate efforts to maintain therapeutic concentrations in the body. researchgate.netkaya.in
Topical application also presents challenges, particularly for conditions like onychomycosis (nail fungus), where effective penetration through the nail plate is difficult to achieve. temple.edunih.gov Researchers have explored various formulation strategies, such as nanoemulsions and penetration enhancers, to improve the local delivery of ciclopirox. temple.eduijrpr.comresearchgate.net
These limitations spurred academic researchers to investigate prodrug strategies as a means to improve the physicochemical and pharmacokinetic properties of ciclopirox, ultimately leading to the development of fosciclopirox. researchgate.netresearchgate.net
Fosciclopirox (Disodium) as a Phosphoryl-oxymethyl Ester Prodrug
Fosciclopirox was designed as a water-soluble prodrug to circumvent the solubility and bioavailability issues of ciclopirox. cancer.govresearchgate.net As a phosphoryl-oxymethyl (POM) ester, fosciclopirox is rapidly and completely metabolized in the blood by phosphatases to release the active drug, ciclopirox. nih.govresearchgate.netnih.gov This conversion ensures that the active compound is delivered systemically, overcoming the poor absorption seen with oral ciclopirox. researchgate.net
The key advantage of this prodrug is its significantly improved water solubility, which allows for the formulation of an injectable product. researchgate.netnih.govnih.gov This enables parenteral administration, bypassing the gastrointestinal tract and its associated toxicity, while achieving complete bioavailability of the active metabolite, ciclopirox. researchgate.net
Genesis and Development History in Academic Institutions
The development of fosciclopirox has its roots in academic research. Scientists at the University of Kansas Cancer Center and the Institute for Advancing Medical Innovation (IAMI) at the University of Kansas Medical Center are credited with its discovery. springer.comkucancercenter.org Their work focused on creating a prodrug of ciclopirox that could be administered parenterally to explore its potential as an anticancer agent. researchgate.netresearchgate.net
This academic endeavor led to a public-private partnership between the University of Kansas Medical Center and CicloMed, LLC, to further the development of fosciclopirox. researchgate.netkucancercenter.org Preclinical studies in animal models, such as rats and dogs, were conducted to characterize the pharmacokinetics of fosciclopirox and demonstrated its successful conversion to ciclopirox and its excellent bioavailability following intravenous and subcutaneous administration. researchgate.net These foundational academic studies paved the way for clinical trials investigating fosciclopirox in various cancers, including bladder cancer and acute myeloid leukemia. springer.comascopubs.orgtargetedonc.com
Research Findings on Fosciclopirox and Ciclopirox
Pharmacokinetic Properties of Ciclopirox and Fosciclopirox
| Parameter | Ciclopirox | Fosciclopirox (as Prodrug) | Source |
|---|---|---|---|
| Solubility | Poor water solubility | Excellent water solubility | researchgate.netnih.gov |
| Oral Bioavailability | Low | Not applicable (designed for parenteral use) | researchgate.netresearchgate.net |
| Systemic Bioavailability of Active Metabolite (Ciclopirox) | Low and variable | Complete following parenteral administration | researchgate.net |
| Elimination Half-life (of Ciclopirox) | ~1.7 - 2.3 hours | N/A (releases Ciclopirox) | researchgate.netkaya.in |
| Metabolism | Primarily via glucuronidation | Rapidly metabolized by phosphatases to Ciclopirox | nih.govresearchgate.netfda.gov |
| Key Limitation | Poor pharmacokinetics and gastrointestinal toxicity with oral administration | Requires parenteral administration | researchgate.netresearchgate.net |
Preclinical and Clinical Development of Fosciclopirox
| Development Stage | Focus | Key Findings | Source |
|---|---|---|---|
| Preclinical (In Vitro) | Anticancer activity | Inhibition of cell proliferation and colony formation in bladder cancer cell lines. | researchgate.net |
| Preclinical (In Vivo - Animal Models) | Pharmacokinetics and Efficacy | Rapid and complete conversion to ciclopirox; excellent bioavailability; demonstrated antitumor activity in a mouse bladder cancer model. | researchgate.netresearchgate.net |
| Phase I Clinical Trial (Solid Tumors) | Safety and Dose Finding | Identified the recommended Phase 2 dose (RP2D). | ascopubs.org |
| Phase I/II Clinical Trial (Acute Myeloid Leukemia) | Efficacy and Safety | Ongoing investigation of fosciclopirox alone and in combination with other agents. | springer.comkucancercenter.org |
| Phase II Clinical Trial (Bladder Cancer) | Efficacy and Pharmacodynamics | Investigating safety, dose tolerance, and effects on newly diagnosed or recurrent bladder tumors. | springer.comtargetedonc.com |
Structure
2D Structure
Properties
Molecular Formula |
C13H18NNa2O6P |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
disodium;(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl phosphate |
InChI |
InChI=1S/C13H20NO6P.2Na/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18;;/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
AHWIDGSXKWSLQJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Prodrug Design and Biotransformation of Fosciclopirox Disodium
Chemical Design and Synthesis of Fosciclopirox (B607534)
The development of fosciclopirox represents a strategic prodrug approach aimed at improving the physicochemical properties of ciclopirox (B875) for systemic therapeutic applications. nih.gov The synthesis involves the chemical conjugation of a phosphoryl-oxo-methylene (POM) group to the hydroxyl group of the ciclopirox molecule. mdpi.com This modification addresses the significant challenge of ciclopirox's poor water solubility, which has historically limited its clinical utility to topical applications. aacrjournals.orgnih.gov By creating this ester of ciclopirox, a compound suitable for formulation as an injectable drug product was achieved. nih.govnih.gov
The addition of the phosphoryl-oxymethyl (POM) moiety is a deliberate chemical modification designed to create a bioreversible derivative of ciclopirox. cancer.govnih.gov The primary rationale for this specific structural change is to introduce an ionizable phosphate group to the parent molecule. mdpi.com This functional group is intended to be cleaved in vivo by endogenous enzymes to release the active drug. cancer.govmdpi.com The POM group acts as a temporary solubilizing agent, effectively masking the properties of ciclopirox that limit its systemic use until after administration. cancer.govaacrjournals.org This prodrug strategy improves the solubility of ciclopirox and enhances its systemic efficacy. cancer.gov
A key objective and achievement of converting ciclopirox into the fosciclopirox prodrug is the dramatic improvement in its water solubility. aacrjournals.orgnih.gov The introduction of the ionizable phosphate group makes the fosciclopirox molecule highly water-soluble. mdpi.com This enhanced aqueous solubility is a critical property that allows fosciclopirox to be readily formulated into an injectable solution for parenteral (e.g., intravenous) administration. nih.govnih.gov The parent compound, ciclopirox olamine, is not feasible for this route of administration due to its physicochemical limitations. nih.gov
| Compound | Key Physicochemical Property | Implication for Administration |
|---|---|---|
| Ciclopirox Olamine | Poor water solubility, low oral bioavailability nih.govaacrjournals.org | Limited to topical applications; not feasible for oral or parenteral routes nih.govnih.gov |
| Fosciclopirox (CPX-POM) | Outstanding aqueous solubility nih.gov | Enables parenteral (intravenous) administration for systemic delivery nih.govnih.gov |
In Vivo Enzymatic Conversion to the Active Metabolite, Ciclopirox
Following parenteral administration, fosciclopirox undergoes a swift and efficient biotransformation into its active form, ciclopirox. nih.govaacrjournals.org This conversion is a crucial step in the prodrug's mechanism of action, ensuring that the therapeutically active agent is released systemically. cancer.gov The bioavailability of the active metabolite, ciclopirox, is complete following the administration of fosciclopirox. nih.govnih.gov
The activation of the fosciclopirox prodrug is mediated by endogenous enzymes. cancer.govmdpi.com Upon entering the circulation, the phosphoryl-oxymethyl moiety of fosciclopirox is cleaved off by widely distributed circulating phosphatases, such as alkaline phosphatase. cancer.govmdpi.com This enzymatic action releases the active metabolite, ciclopirox, into the bloodstream. cancer.gov This reliance on ubiquitous enzymes ensures a reliable and efficient conversion process throughout the body. mdpi.com
Pharmacokinetic studies in preclinical models have demonstrated that the metabolism of fosciclopirox to ciclopirox is both rapid and complete. nih.govaacrjournals.orgnih.gov Following intravenous administration, the conversion happens so quickly that the prodrug itself is only detectable in plasma for a few minutes post-administration. nih.gov This efficient conversion ensures that the systemic circulation is predominantly composed of the active ciclopirox and its subsequent metabolites, rather than the inactive prodrug. nih.govnih.gov
Subsequent Metabolic Fate of Ciclopirox
Once ciclopirox is released from the fosciclopirox prodrug, it is subject to further metabolism. The primary metabolic pathway for ciclopirox is glucuronidation. drugbank.comnih.govur.edu.pl In this process, UDP-glucuronosyltransferase enzymes conjugate ciclopirox with glucuronic acid, forming an inactive metabolite known as ciclopirox glucuronide (CPX-G). nih.govmdpi.com This metabolite is significantly more water-soluble than ciclopirox. mdpi.com Both the unchanged ciclopirox and the ciclopirox glucuronide metabolite are primarily excreted from the body via the urine. nih.govnih.govmdpi.com This renal elimination pathway results in the delivery of the active drug to the entire urinary tract. nih.govnih.gov
| Compound Name | Role in Biotransformation | Primary Metabolic Enzyme/Process | Resulting Metabolite |
|---|---|---|---|
| Fosciclopirox (CPX-POM) | Administered Prodrug | Circulating Phosphatases cancer.gov | Ciclopirox (Active) cancer.gov |
| Ciclopirox (CPX) | Active Metabolite | Glucuronidation (UDP-glucuronosyltransferase) mdpi.com | Ciclopirox Glucuronide (Inactive) nih.gov |
Glucuronidation Pathway Leading to Ciclopirox Glucuronide (CPX-G)
The primary metabolic pathway for the active ciclopirox metabolite is glucuronidation, leading to the formation of ciclopirox glucuronide (CPX-G), which is an inactive metabolite. nih.govnih.gov This process is a major route for the detoxification and subsequent elimination of ciclopirox from the body. researchgate.net Studies have shown that after administration, a significant portion of ciclopirox is excreted in the urine as its glucuronide conjugate. nih.govdrugbank.commdpi.com In fact, after oral administration of radiolabeled ciclopirox, approximately 94% of the radioactivity recovered in the urine was in the form of glucuronides. drugbank.com
The enzymes responsible for this biotransformation are the uridine diphosphate glucuronosyltransferases (UGTs). Research has identified that in humans, UGT1A9 is the primary enzyme responsible for the glucuronidation of ciclopirox. researchgate.netur.edu.plnih.gov Other UGT isoforms, such as UGT1A6, UGT1A7, and UGT1A8, have been shown to catalyze the formation of trace amounts of glucuronides. nih.gov
There are notable species-specific differences in the glucuronidation of ciclopirox. researchgate.netnih.gov The intrinsic clearance values for ciclopirox glucuronidation vary significantly across liver microsomes from different species, including mice, rats, cynomolgus monkeys, minipigs, and beagle dogs. researchgate.netnih.gov
Below is a table summarizing the key enzymes involved in ciclopirox glucuronidation in humans.
| Enzyme Family | Specific Enzyme | Role in Ciclopirox Glucuronidation |
| UGT1 | UGT1A9 | Dominant contributor to the formation of Ciclopirox Glucuronide (CPX-G) in humans. researchgate.netur.edu.plnih.gov |
| UGT1 | UGT1A6 | Catalyzes the formation of trace amounts of ciclopirox glucuronides. nih.gov |
| UGT1 | UGT1A7 | Catalyzes the formation of trace amounts of ciclopirox glucuronides. nih.gov |
| UGT1 | UGT1A8 | Catalyzes the formation of trace amounts of ciclopirox glucuronides. nih.gov |
Contribution of Oxidative Metabolism by Cytochrome P450 Enzymes
While glucuronidation is the predominant metabolic pathway for ciclopirox, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes also contributes to its biotransformation. ur.edu.pl This pathway results in the formation of hydroxylated metabolites. ur.edu.pl The CYP enzyme system is a critical component of phase I drug metabolism, responsible for the chemical modification of a wide array of xenobiotics to increase their water solubility and facilitate their excretion. droracle.ainih.gov Although less significant than glucuronidation for ciclopirox clearance, the involvement of CYP enzymes represents a secondary route for its metabolism.
Biological Inactivity of Fosciclopirox and Ciclopirox Glucuronide as Parent and Inactive Metabolite
A key aspect of the prodrug strategy is that the prodrug itself is biologically inactive and only becomes active after in vivo biotransformation to the parent drug. Fosciclopirox adheres to this principle, exhibiting little to no anticancer activity in its prodrug form. nih.gov Its therapeutic efficacy is entirely dependent on its conversion to the active ciclopirox metabolite.
Similarly, the major metabolite of ciclopirox, ciclopirox glucuronide (CPX-G), is also biologically inactive. nih.govnih.gov The process of glucuronidation effectively serves as a detoxification pathway, converting the active ciclopirox into an inactive conjugate that can be readily excreted from the body. researchgate.net Clinical studies have shown that the plasma concentrations of the inactive ciclopirox glucuronide metabolite are typically greater than those of the active ciclopirox. researchgate.net This underscores the efficiency of the glucuronidation pathway in clearing the active drug and terminating its pharmacological effect.
The biological activities of fosciclopirox and its major metabolite are summarized in the table below.
| Compound | Role | Biological Activity |
| Fosciclopirox | Prodrug | Inactive. nih.gov |
| Ciclopirox | Active Metabolite | Active |
| Ciclopirox Glucuronide (CPX-G) | Inactive Metabolite | Inactive. nih.govnih.govresearchgate.net |
General Mechanistic Principles
The foundational principle of ciclopirox's action is its ability to bind with high affinity to metal ions, which are crucial for the function of numerous essential enzymes. drugbank.compatsnap.com This interaction disrupts critical metabolic pathways within the cell. chemicalbook.com
Ciclopirox's structure allows it to effectively sequester metal ions, leading to a state of cellular metal deprivation that has significant biological repercussions. mdpi.compatsnap.com
A key feature of ciclopirox is its strong affinity for trivalent metal cations, most notably ferric iron (Fe³⁺) and aluminum (Al³⁺). mdpi.comnextstepsinderm.comdrugs.com By binding to these ions, ciclopirox makes them unavailable for cellular use. patsnap.comnih.gov This intracellular iron chelation is a critical aspect of its mechanism and distinguishes it from extracellular iron chelators. mdpi.comashpublications.org The ability of ciclopirox to penetrate cell membranes and bind intracellular iron is fundamental to its biological activity. mdpi.comashpublications.org
The chelation of metal ions by ciclopirox directly leads to the inhibition of a wide range of metal-dependent enzymes. mdpi.comdrugs.com Many of these enzymes rely on iron as a cofactor for their catalytic activity. mdpi.compatsnap.com The inhibition of these enzymes disrupts various essential cellular processes, including the degradation of toxic peroxides within fungal cells. nih.govdrugs.comdroracle.ai Enzymes such as catalases and peroxidases, which are iron-dependent, are key targets. mdpi.comtermedia.placs.org This disruption of enzymatic function is a major contributor to the antifungal and other biological effects of ciclopirox. mdpi.comdrugs.com
Table 1: Metal-Dependent Enzymes Inhibited by Ciclopirox
| Enzyme Class | Specific Examples | Consequence of Inhibition |
|---|---|---|
| Peroxide Degrading Enzymes | Catalase, Peroxidase | Accumulation of toxic peroxides nih.govdrugs.comdroracle.ai |
| Respiratory Chain Enzymes | Cytochromes | Disruption of mitochondrial function and energy production mdpi.comdrugbank.comlgmpharma.com |
Ribonucleotide reductase is a critical iron-dependent enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.gov Ciclopirox, through its iron-chelating activity, inhibits ribonucleotide reductase. mdpi.comashpublications.orgnih.gov This inhibition leads to a reduction in the pool of deoxyribonucleotides available for DNA synthesis, thereby impairing DNA replication and halting cell cycle progression. nih.govnih.gov This mechanism is a significant contributor to the anti-proliferative effects of ciclopirox observed in various cell types, including cancer cells. nih.govgenesandcancer.comashpublications.org
The interaction of ciclopirox with cellular processes also extends to the modulation of reactive oxygen species (ROS) and oxidative stress. While the inhibition of enzymes like catalase and peroxidase can lead to an accumulation of ROS, some studies suggest that ciclopirox can also act as a scavenger of free radicals. mdpi.comnih.gov The production of ROS and peroxynitrite has been shown to be important for the antifungal activity of ciclopirox against certain fungi. nih.gov Conversely, ciclopirox has been reported to induce ROS generation in some cancer cells, which can contribute to autophagy and cell death. nih.govmdpi.com Therefore, the effect of ciclopirox on oxidative stress appears to be complex and may vary depending on the cell type and conditions. mdpi.comnih.gov
Metal Ion Chelation and its Biological Consequences
Anticancer Mechanisms of Action
The anticancer properties of ciclopirox are multifaceted, involving the inhibition of cellular proliferation, induction of cell cycle arrest, and promotion of apoptosis. nih.govresearchgate.net
Inhibition of Cellular Proliferation
Ciclopirox has been shown to inhibit the proliferation of a variety of cancer cell lines. frontiersin.orgresearchgate.net For instance, it has demonstrated inhibitory effects on lung adenocarcinoma cells, glioblastoma cell lines, and various other tumor cells. frontiersin.orgresearchgate.net One of the key mechanisms behind this is the downregulation of the protein Cdc25A, a phosphatase that plays a crucial role in cell cycle progression. nih.govgenesandcancer.comresearchgate.net Ciclopirox promotes the degradation of Cdc25A protein, which in turn leads to the inhibition of G1-cyclin dependent kinases (CDKs). nih.govresearchgate.net Studies have shown that ciclopirox treatment increases the phosphorylation of Cdc25A, marking it for degradation. nih.govresearchgate.net
Research has demonstrated that ciclopirox inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-inhibitory concentrations (IC50) of ciclopirox vary among different cell lines, indicating differing sensitivities.
Table 1: Inhibitory Effects of Ciclopirox on Cancer Cell Proliferation
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| MDA-MB-231 | Breast Cancer | Ciclopirox inhibits cell proliferation. genesandcancer.com |
| Rh30 | Rhabdomyosarcoma | Ciclopirox inhibits cell proliferation. genesandcancer.com |
| A549 | Lung Adenocarcinoma | Ciclopirox significantly suppressed cell viability and proliferation. frontiersin.org |
| PC9 | Lung Adenocarcinoma | Ciclopirox significantly suppressed cell viability and proliferation. frontiersin.org |
| H1299 | Lung Adenocarcinoma | Ciclopirox significantly suppressed cell viability and proliferation. frontiersin.org |
| U-251 | Glioblastoma | Ciclopirox could inhibit the U-251 GBM cell line. researchgate.net |
| MCF7 | Breast Cancer | Ciclopirox inhibits the proliferation. researchgate.net |
Induction of Cell Cycle Arrest
Ciclopirox has been consistently observed to induce cell cycle arrest, primarily in the G0/G1 and S phases, in various cancer cell types. plos.orggenesandcancer.comasco.org This arrest prevents cancer cells from proceeding through the cell cycle and dividing.
Studies using flow cytometry have clearly demonstrated that treatment with ciclopirox leads to an accumulation of cells in the G0/G1 phase of the cell cycle. plos.orggenesandcancer.com For example, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, ciclopirox treatment resulted in a significant increase in the G1/G0 cell population, with a corresponding decrease in the number of cells in the S and G2/M phases. plos.org Similarly, in rhabdomyosarcoma (Rh30) and breast cancer (MDA-MB-231) cells, ciclopirox induced a time-dependent accumulation of cells in the G1 phase. genesandcancer.com Some studies have also reported cell cycle arrest at the S phase in bladder cancer cell lines. asco.org
The induction of cell cycle arrest by ciclopirox is mediated through the downregulation of key cell cycle regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov At higher concentrations, ciclopirox has been found to downregulate the expression of cyclins A, B1, D1, and E, as well as CDK2 and CDK4. nih.govnih.gov In T-ALL cells, ciclopirox was shown to downregulate the expression of cyclin D. plos.org The inhibition of these proteins, which are crucial for the progression through the G1 phase and the G1 to S phase transition, leads to a halt in the cell cycle. nih.govnih.gov
Furthermore, ciclopirox can upregulate the expression of CDK inhibitors like p21, which further contributes to cell cycle arrest by inhibiting the activity of cyclin-CDK complexes. plos.orgnih.gov
Table 2: Effect of Ciclopirox on Cell Cycle Regulatory Proteins
| Protein | Effect | Cell Line(s) |
|---|---|---|
| Cyclin A | Downregulated | T-ALL, various tumor cells nih.govplos.orgnih.gov |
| Cyclin B1 | Downregulated | Various tumor cells nih.govnih.gov |
| Cyclin D | Downregulated | T-ALL, various tumor cells nih.govplos.orgnih.gov |
| Cyclin E | Downregulated | Various tumor cells nih.govnih.gov |
| CDK2 | Downregulated | Various tumor cells nih.govnih.gov |
| CDK4 | Downregulated | T-ALL, various tumor cells nih.govplos.orgnih.gov |
Promotion of Apoptosis
In addition to inhibiting proliferation and arresting the cell cycle, ciclopirox also induces apoptosis, or programmed cell death, in cancer cells. genesandcancer.comnih.gov
A key mechanism by which ciclopirox promotes apoptosis is through the downregulation of anti-apoptotic proteins. genesandcancer.comnih.gov Specifically, ciclopirox has been shown to decrease the protein levels of Bcl-xL and survivin. nih.govnih.govresearchgate.net It also enhances the cleavage of Bcl-2. nih.govnih.gov These proteins are members of the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway. nih.govoncotarget.commdpi.com By reducing the levels of anti-apoptotic proteins, ciclopirox shifts the balance towards pro-apoptotic signals, ultimately leading to the activation of caspases and the execution of apoptosis. nih.govresearchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name | |
|---|---|
| Fosciclopirox disodium | |
| Ciclopirox | |
| Ciclopirox Olamine | |
| Bcl-xL | |
| Survivin | |
| Bcl-2 | |
| Cdc25A | |
| Cyclin A | |
| Cyclin B1 | |
| Cyclin D | |
| Cyclin E | |
| Cyclin-Dependent Kinase 2 (CDK2) | |
| Cyclin-Dependent Kinase 4 (CDK4) |
PARP Cleavage as an Apoptotic Marker
Ciclopirox has been shown to induce apoptosis in cancer cells, a process of programmed cell death. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). Studies have demonstrated that treatment with Ciclopirox leads to increased levels of cleaved PARP in various cancer cell lines, including lung adenocarcinoma and non-small cell lung cancer (NSCLC) cells. frontiersin.orgmdpi.com This cleavage is often associated with the activation of caspases, such as caspase-3, which are critical executioners of apoptosis. frontiersin.orgresearchgate.net The induction of PARP cleavage by Ciclopirox signifies its ability to trigger the apoptotic cascade, contributing to its anticancer effects. frontiersin.orgmdpi.com
Inhibition of Cancer Cell Migration and Invasion
A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. nih.gov Ciclopirox has been found to suppress the migration and invasion of various cancer cells, including those of the colon, cervix, and non-small cell lung cancer. nih.govnih.gov One of the mechanisms by which Ciclopirox achieves this is by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov
Modulation of Key Oncogenic Signaling Pathways
Ciclopirox exerts its anticancer effects by impacting multiple signaling pathways that are often dysregulated in cancer. nih.gov One of the most significant pathways targeted by Ciclopirox is the Notch signaling pathway. nih.govciclomed.comichgcp.net
The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell proliferation, differentiation, and apoptosis. d-nb.info Its dysregulation is implicated in the development and progression of numerous cancers. oaepublish.com Ciclopirox has been identified as an inhibitor of the Notch signaling pathway. ciclomed.compkdcure.orgpreprints.org
The activation of the Notch pathway involves a series of proteolytic cleavages, with the final step being mediated by the γ-secretase complex. d-nb.info This complex is composed of four main protein subunits: Presenilin, Nicastrin, Aph-1, and Pen-2. medchemexpress.com Ciclopirox has been shown to directly target and inhibit the γ-secretase complex. nih.govichgcp.netgoogle.com This inhibition prevents the release of the Notch intracellular domain (NICD), which is necessary for the activation of downstream target genes. preprints.org
Molecular modeling and cellular thermal shift assays (CETSA) have provided evidence that Ciclopirox directly binds to two essential components of the γ-secretase complex: Presenilin 1 and Nicastrin. nih.govichgcp.netresearchgate.net Molecular docking analyses have predicted the binding of Ciclopirox within the protein cavities of both Presenilin 1 and Nicastrin. ichgcp.netresearchgate.net Specifically, it has been suggested that Ciclopirox interacts with a catalytically essential residue in Presenilin 1. researchgate.net The binding of Ciclopirox to these proteins provides thermal protection against degradation, further confirming the interaction. nih.govichgcp.net
By inhibiting the γ-secretase complex and subsequent Notch signaling, Ciclopirox leads to the downregulation of Notch target gene expression. nih.gov Studies have shown that treatment with Ciclopirox significantly reduces the mRNA levels of several key Notch target genes, including Hes5, Lfng, Myc, and Notch1. nih.govichgcp.net Hes5 is a transcriptional repressor that plays a role in cell differentiation and has been shown to have both oncogenic and tumor-suppressive functions depending on the cellular context. d-nb.infonih.gov Myc is a well-known oncogene that drives cell proliferation. oaepublish.com The downregulation of these and other Notch target genes contributes to the antiproliferative and pro-apoptotic effects of Ciclopirox. nih.govichgcp.net
| Cell Line | Treatment | Effect on Notch Target Gene Expression |
| T24 (Bladder Cancer) | Ciclopirox | Significant downregulation of Hes5, Lfng, Myc, and Notch1 mRNA. nih.govichgcp.net |
| UM-UC-3 (Bladder Cancer) | Ciclopirox | Reduced levels of downstream targets Hes1 and cMYC. nih.govichgcp.net |
Table 1: Effect of Ciclopirox on Notch Target Gene Expression
Wnt Signaling Pathway Inhibition
Ciclopirox has been shown to inhibit the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This pathway is crucial for cell proliferation, and its inappropriate activation is associated with various cancers. aacrjournals.orgnih.gov Research indicates that iron is essential for Wnt/β-catenin signaling, and as an iron chelator, ciclopirox can inhibit this pathway by destabilizing β-catenin. researchgate.netnih.gov Studies in cultured cells have demonstrated that ciclopirox olamine inhibits Wnt signaling. researchgate.net Furthermore, in patients with acute myeloid leukemia (AML), administration of ciclopirox olamine led to a decrease in the expression of AXIN2, a Wnt target gene, in leukemic cells. aacrjournals.orgnih.gov This inhibition of the Wnt pathway is a key component of ciclopirox's anticancer activity. nih.govnih.gov
mTORC1 Pathway Modulation via p70 S6 Kinase 1 and 4E-BP1 Phosphorylation
Ciclopirox has been found to inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.gov This pathway is a central regulator of cell growth and proliferation. Ciclopirox inhibits the phosphorylation of two key downstream effectors of mTORC1: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.govcancer.gov The inhibition of mTORC1 signaling by ciclopirox is thought to contribute significantly to its anticancer effects. nih.gov Mechanistically, ciclopirox's inhibition of mTORC1 is attributed to the activation of the AMP-activated protein kinase (AMPK)-tuberous sclerosis complex (TSC)/raptor pathway. nih.gov Studies have shown that ciclopirox treatment leads to a dose-dependent decrease in the phosphorylation of p70 S6 kinase and also results in decreased phosphorylation of 4E-BP1. nih.gov
Hedgehog Pathway Interactions
The Hedgehog (Hh) signaling pathway is another developmental pathway that, when aberrantly activated, can contribute to cancer. uconn.edu Some research points to the interaction of certain antifungal agents with the Hh pathway. For instance, itraconazole (B105839) has been noted to have interactions with the Hedgehog pathway. drugbank.comdrugbank.com While direct and extensive research on ciclopirox's interaction with the Hedgehog pathway is less detailed than for other pathways, its role as a potential anticancer agent suggests that it may interfere with multiple signaling cascades critical for tumor growth, which could include the Hedgehog pathway. nih.govnih.gov
Autophagy Induction Preceding Apoptosis
Ciclopirox has been shown to induce autophagy in cancer cells, a process that can either promote cell survival or lead to cell death. nih.govnih.gov In several studies, ciclopirox-induced autophagy was found to precede apoptosis (programmed cell death). nih.govresearchgate.net The induction of autophagy by ciclopirox is often mediated by the generation of reactive oxygen species (ROS). nih.govthno.org For example, in rhabdomyosarcoma cells, ciclopirox was found to induce autophagy through a ROS-mediated activation of the JNK signaling pathway. nih.gov While autophagy can sometimes be a protective mechanism for cancer cells, in other contexts, it can contribute to or be a precursor to apoptosis. nih.govijaresm.com
Anti-inflammatory Mechanisms of Action
Inhibition of Cyclooxygenase and 5-Lipooxygenase Pathways
Ciclopirox exhibits anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. kaya.in Specifically, it has been shown to inhibit the synthesis of prostaglandins (B1171923) and leukotrienes by blocking the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. drugbank.commdpi.comcancer.gov This dual inhibition is a significant aspect of its anti-inflammatory effect, which is beneficial in treating inflammatory skin conditions. kaya.inmdpi.com
Antiviral Mechanisms of Action
In addition to its antifungal and anticancer properties, ciclopirox has demonstrated antiviral activity. mdpi.com Its mechanism of action against viruses is not fully elucidated but is thought to involve multiple pathways. One proposed mechanism is the inhibition of the synthesis of the amino acid hypusine, which is necessary for the function of eukaryotic translation initiation factor 5A (eIF5A), a factor required for the replication of some viruses like HIV. nih.gov Ciclopirox has also been shown to be effective against Herpes Simplex Virus (HSV) replication, potentially by interfering with viral enzymes. nih.gov
Elucidation of Molecular Mechanisms of Action of Ciclopirox Active Metabolite
Inhibition of Viral Entry, Replication, and Maturation Processes
Ciclopirox has demonstrated significant antiviral activity against a range of viruses by interfering with critical stages of their life cycles, including entry, replication, and maturation. ur.edu.plresearchgate.net Its mechanisms are diverse and often specific to the virus .
Human Immunodeficiency Virus (HIV): Ciclopirox effectively blocks HIV-1 replication by targeting a key cellular factor, the eukaryotic translation initiation factor 5A (eIF5A). mdpi.comnih.gov This protein requires a unique post-translational modification called hypusination to become mature and functional, a process essential for the expression of HIV-1 genes. nih.govresearchgate.net Ciclopirox, along with the iron chelator deferiprone, inhibits the second step of this modification, which is catalyzed by deoxyhypusine (B1670255) hydroxylase (DOHH). nih.govresearchgate.net By inhibiting DOHH, ciclopirox prevents the formation of mature, hypusine-containing eIF5A. nih.govresearchgate.net This, in turn, suppresses the expression of viral genes from HIV-1 molecular clones at the level of transcription initiation. nih.gov This mechanism is distinct as it targets a host factor essential for viral replication, which may help in combating drug resistance. mdpi.com Furthermore, some research suggests that ciclopirox can reactivate the intrinsic cellular defense mechanisms that lead to the death of HIV-infected cells. drbrucato.comresearchgate.net
Herpes Simplex Virus (HSV): Ciclopirox and its olamine salt have been shown to potently inhibit the replication of both Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). researchgate.netnih.govnih.gov The primary proposed mechanism of action against herpesviruses is the inhibition of the nucleotidyl transferase superfamily (NTS) of enzymes. researchgate.netnih.gov These viral enzymes are critical for the replication of herpesvirus DNA. nih.govnih.gov Studies have shown that ciclopirox is effective against acyclovir-resistant strains of HSV, indicating a different mechanism of action than traditional nucleoside analogs. nih.gov Topical application of ciclopirox olamine has been found to reduce viral shedding and lessen the severity of HSV-1 infection in animal models. nih.govnih.gov
Hepatitis B Virus (HBV): The antiviral activity of ciclopirox against Hepatitis B Virus (HBV) is attributed to its ability to disrupt the formation of the viral capsid. mdpi.comull.es Ciclopirox has been found to bind to the HBV core protein at the interfaces between dimers, which is a crucial step in the assembly of a functional capsid. ull.esresearchgate.net By blocking proper capsid assembly, ciclopirox effectively inhibits HBV replication. ull.esexlibrisgroup.com Research also indicates that ciclopirox can act synergistically with other anti-HBV drugs, such as nucleoside/nucleotide analogs, to suppress viral replication. ull.es
SARS-CoV-2: In the context of SARS-CoV-2, the virus responsible for COVID-19, ciclopirox has been identified as an inhibitor of viral replication. nih.govnih.gov Its mechanism involves targeting the viral nucleocapsid (NP) protein. nih.govnih.gov Ciclopirox induces an abnormal aggregation of the NP protein, which leads to the formation of condensates with altered physical properties. nih.govnih.gov These abnormal condensates are then targeted for degradation through the autophagy-lysosomal pathway. nih.govnih.govresearchgate.net This ultimately reduces the levels of the NP protein, which is essential for viral replication and assembly. mdpi.comnih.gov Time-of-addition assays have confirmed that ciclopirox acts at a post-entry stage of the SARS-CoV-2 life cycle. nih.govresearchgate.net
Human Cytomegalovirus (HCMV): The effect of ciclopirox on Human Cytomegalovirus (HCMV) replication has yielded some conflicting results. While some iron chelators have been shown to inhibit HCMV replication, one study reported that ciclopirox olamine did not inhibit the replication of the AD169 strain of HCMV. nih.gov However, another study demonstrated that ciclopirox olamine could protect cells from death induced by a pUL38-deficient HCMV mutant by regulating iron homeostasis, suggesting a more complex interaction with the virus and host cell. asm.org
The following table summarizes the antiviral mechanisms of ciclopirox against various viruses:
| Virus | Primary Molecular Target | Mechanism of Action | Stage of Viral Life Cycle Inhibited |
| HIV | Eukaryotic initiation factor 5A (eIF5A) / Deoxyhypusine hydroxylase (DOHH) nih.govresearchgate.net | Prevents the maturation of eIF5A, which is essential for viral gene transcription. mdpi.comnih.govresearchgate.net | Replication (Transcription) nih.gov |
| HSV-1 & HSV-2 | Nucleotidyl Transferase Superfamily (NTS) enzymes researchgate.netnih.gov | Blocks the enzymatic activity required for viral DNA replication. researchgate.netnih.gov | Replication researchgate.netnih.gov |
| HBV | HBV Core Protein ull.esexlibrisgroup.com | Binds to the core protein dimer-dimer interface, disrupting viral capsid assembly. ull.esresearchgate.net | Maturation (Capsid Assembly) ull.es |
| SARS-CoV-2 | Nucleocapsid Protein (NP) nih.govnih.gov | Promotes abnormal aggregation and subsequent degradation of the NP via the autophagy-lysosomal pathway. nih.govnih.govresearchgate.net | Replication & Maturation nih.govnih.gov |
| HCMV | Iron Homeostasis asm.org | Protects cells from virus-induced death by regulating iron metabolism. asm.org | Replication (indirectly) |
Preclinical Efficacy Studies of Fosciclopirox Disodium and Its Active Metabolite
In Vitro Anticancer Activity Assessments
The in vitro anticancer effects of ciclopirox (B875), the active metabolite of fosciclopirox (B607534), have been evaluated across a range of cancer cell lines, demonstrating its potential as a broad-spectrum antineoplastic agent.
Inhibition of Proliferation across Diverse Cancer Cell Lines
Ciclopirox has been shown to inhibit the proliferation of a wide array of cancer cell lines in a dose- and time-dependent manner. researchgate.netascopubs.org Studies have documented its antiproliferative activity against cell lines derived from various malignancies, including bladder cancer, leukemia, multiple myeloma, breast cancer, and colon adenocarcinoma. researchgate.netoncotarget.comnih.gov
In acute myeloid leukemia (AML) cell lines such as HL-60 and MV4-11, ciclopirox inhibited proliferation with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.5 to 4 µM. ascopubs.org Similarly, in high-grade human bladder cancer cell lines, the IC50 values for proliferation inhibition were found to be between 2 and 4 µM. asco.orgjmpas.com The antiproliferative effects are not limited to hematologic and bladder cancers; ciclopirox has also demonstrated potent activity against rhabdomyosarcoma and breast cancer cells. nih.govnih.gov
Table 1: In Vitro Proliferation Inhibition by Ciclopirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| T24, 253JBV | Bladder Cancer | 2-4 | asco.org |
| HL-60, MV4-11 | Acute Myeloid Leukemia | 2.5-4 | ascopubs.org |
| MDA-MB-231 | Breast Cancer | Not Specified | nih.gov |
| HT-29 | Colon Adenocarcinoma | Not Specified | nih.gov |
| Rh30 | Rhabdomyosarcoma | Not Specified | nih.gov |
Effects on Clonogenicity and Spheroid Formation in Cancer Models
Beyond inhibiting proliferation, ciclopirox has demonstrated the ability to impede the clonogenic potential and spheroid-forming capacity of cancer cells, which are key characteristics of cancer stem cells and are associated with tumor initiation and metastasis.
In models of high-grade urothelial cancer, ciclopirox effectively inhibited both colony formation and the formation of bladdospheres. nih.govasco.org Treatment of bladder cancer cell lines with ciclopirox led to a significant reduction in the number and size of colonies formed. researchgate.net This suggests that ciclopirox can target the subpopulation of cancer cells with self-renewal capabilities. nih.govasco.org The IC50 values for inhibiting colony formation in bladder cancer cell lines were observed to be in the range of 2-4 µM. asco.org
Cell Line-Specific Sensitivity and Response Analysis
The cytotoxic effects of ciclopirox appear to be more pronounced in malignant cells compared to their normal counterparts. For instance, in hematologic malignancies, ciclopirox induced cell death in leukemia and myeloma cells at concentrations that were less harmful to normal hematopoietic cells, although the difference in cytotoxicity was narrow. ashpublications.org This selective activity is partly attributed to the higher iron dependency of cancer cells. nih.gov
The mechanism of action underlying this sensitivity involves multiple pathways. Ciclopirox is an iron chelator, and this property is crucial for its anticancer activity. nih.gov By chelating intracellular iron, ciclopirox inhibits iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair, leading to cell cycle arrest, particularly in the S phase. ashpublications.orgnih.gov Furthermore, ciclopirox has been shown to inhibit Wnt/β-catenin signaling, a pathway often dysregulated in various cancers. jmpas.comnih.gov In some cancer cells, ciclopirox has been found to downregulate the protein level of Cdc25A, a key cell cycle regulator, leading to cell cycle arrest in the G1 phase. nih.gov In bladder cancer models, ciclopirox has been shown to suppress Notch signaling by binding to components of the γ-secretase complex. nih.gov
In Vivo Anticancer Efficacy Models
The promising in vitro results have been further substantiated by in vivo studies in various mouse models of cancer, demonstrating the therapeutic potential of fosciclopirox and its active metabolite, ciclopirox.
Efficacy in Mouse Xenograft Models of Hematologic Malignancies
Systemic administration of ciclopirox has shown significant antitumor activity in mouse xenograft models of leukemia and multiple myeloma. oncotarget.comnih.gov In studies involving human leukemia cell lines (MDAY-D2, K562, and OCI-AML2) implanted in NOD/SCID mice, oral administration of ciclopirox olamine resulted in a reduction of tumor growth by up to 65% compared to the control group. ashpublications.orgnih.gov These effects were achieved without significant toxicity, as evidenced by the lack of weight loss or gross organ damage in the treated mice. ashpublications.org
Table 2: In Vivo Efficacy of Ciclopirox in Hematologic Malignancy Xenograft Models
| Cancer Model | Cell Line(s) | Treatment | Key Findings | Reference(s) |
|---|---|---|---|---|
| Leukemia | MDAY-D2, K562, OCI-AML2 | Ciclopirox Olamine (oral) | Up to 65% reduction in tumor weight and volume. | ashpublications.orgnih.gov |
| Acute Myeloid Leukemia | Primary AML cells | Ciclopirox | Suppressed engraftment in NOD/SCID mice. | oncotarget.com |
| Myeloma | Murine Myeloma Cells | Ciclopirox | Significantly decreased tumor development and enhanced overall survival. | jmpas.com |
Activity in Murine Models of Bladder Cancer
Fosciclopirox has been specifically investigated for its efficacy in treating bladder cancer, leveraging its property of being extensively eliminated in urine, thereby delivering high concentrations of the active metabolite, ciclopirox, to the urinary tract. nih.govasco.org
In the N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) mouse model, which mimics the progression of human bladder cancer, intraperitoneal administration of fosciclopirox led to significant reductions in bladder weight, a surrogate for tumor volume. nih.govasco.org Moreover, the treatment resulted in a notable migration to lower-stage tumors, indicating a therapeutic effect on tumor progression. umn.eduasco.org These findings were accompanied by a dose-dependent reduction in proliferation markers such as Ki67 and PCNA in the bladder tumor tissue. asco.org Mechanistically, a decrease in the expression of proteins involved in the Notch signaling pathway, such as Notch1 and Presenilin 1, was observed in the bladder cancer tissues of treated animals. asco.org
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Induced Bladder Carcinoma Model
To assess the in vivo preclinical efficacy of fosciclopirox, researchers utilized the well-established N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) induced mouse model of bladder cancer. nih.govnih.govichgcp.netresearchgate.net In this model, male C57BL/6 mice were administered 0.05% BBN in their drinking water for 16 weeks to induce the development of bladder tumors. nih.govichgcp.net Following this induction period, the mice were treated with fosciclopirox (referred to in studies as CPX-POM) to evaluate its therapeutic effects. nih.govnih.govichgcp.netresearchgate.net This model is considered a validated system for studying bladder tumorigenesis and for testing novel therapeutic agents. nih.govnih.govichgcp.netresearchgate.net
Reduction in Tumor Burden and Volume Surrogates
In the BBN mouse model, treatment with fosciclopirox resulted in a significant reduction in tumor burden. nih.govnih.govdrugdiscoverynews.com A key surrogate for tumor volume, bladder weight, was significantly decreased in mice treated with fosciclopirox compared to the vehicle-treated control group. nih.govichgcp.net Once-daily intraperitoneal administration of fosciclopirox for four weeks led to this notable decrease in bladder weight, indicating a substantial anti-tumor effect. nih.govnih.govichgcp.netresearchgate.net
| Treatment Group | Outcome | Significance |
| Fosciclopirox (CPX-POM) | Significantly reduced bladder weight (surrogate for tumor volume) | p < 0.05 compared to vehicle |
| Vehicle Control | Showed larger bladder weights in BBN-exposed mice | - |
| Data derived from studies using the BBN mouse model of bladder cancer. nih.govichgcp.net |
Observed Tumor Downstaging and Histopathological Regression
Treatment with fosciclopirox not only reduced the size of the tumors but also led to a favorable shift in the tumor stage. nih.govnih.govdrugdiscoverynews.comaacrjournals.org Histopathological analysis of the bladder tissues from treated mice revealed a migration to lower-stage tumors. nih.govnih.govaacrjournals.org This downstaging suggests that fosciclopirox can induce a regression of the tumor, moving it to a less advanced and less aggressive state. nih.govnih.govnih.govnih.govurotoday.com
Impact on Proliferation Index within Tumor Tissues
The anti-tumor activity of fosciclopirox was further supported by its impact on cell proliferation within the tumor tissues. nih.govnih.govichgcp.netresearchgate.net Immunohistochemistry analysis demonstrated that bladder tumors from mice treated with fosciclopirox had a lower number of proliferating cell nuclear antigen (PCNA)-positive nuclei compared to tumors from the vehicle-treated mice. nih.gov This reduction in the proliferation index indicates that fosciclopirox effectively suppresses the rapid division of cancer cells, a hallmark of cancer progression. nih.govnih.gov
Modulation of Key Protein Expression in Tumor Microenvironment (e.g., Presenilin 1, Hes-1)
Mechanistically, the anticancer effects of fosciclopirox and its active metabolite, ciclopirox, have been linked to the modulation of the Notch signaling pathway, which is crucial for cancer development and progression. nih.govnih.govaacrjournals.org Specifically, ciclopirox has been shown to bind to proteins within the γ-secretase complex, such as Presenilin 1 and Nicastrin, which are essential for Notch activation. nih.govnih.govichgcp.net In the BBN mouse model, treatment with fosciclopirox resulted in a reduction in the expression of Presenilin 1 and the downstream Notch target, Hes-1, in the bladder tumor tissues. nih.govnih.govumn.eduresearchgate.net This provides a molecular basis for the observed anti-tumor effects, as the inhibition of Notch signaling can impede tumor growth. nih.govnih.govaacrjournals.orgtargetedonc.com
| Protein | Effect of Fosciclopirox Treatment | Implication |
| Presenilin 1 | Reduced expression in bladder tumor tissues | Inhibition of the γ-secretase complex and Notch signaling |
| Hes-1 | Reduced expression in bladder tumor tissues | Downregulation of a key downstream target of the Notch pathway |
| Observations from preclinical studies in the BBN mouse model. nih.govnih.govumn.eduresearchgate.net |
Pharmacokinetic Characterization of Fosciclopirox Disodium in Preclinical Models
Absorption and Systemic Exposure of Ciclopirox (B875) from Fosciclopirox (B607534) (Disodium)
Fosciclopirox is a phosphoryloxymethyl ester of ciclopirox, designed for parenteral administration. nih.gov Following administration, it undergoes rapid and complete metabolism to its active metabolite, ciclopirox, by circulating phosphatases. researchgate.netnih.gov This efficient conversion is a key feature of its pharmacokinetic profile.
Absolute Bioavailability of the Active Metabolite Ciclopirox
Preclinical studies in both rats and dogs have demonstrated that the bioavailability of the active metabolite, ciclopirox, is complete following the administration of fosciclopirox. nih.govnih.govresearchgate.net This indicates that the prodrug is effectively and entirely converted to its active form in the systemic circulation.
Furthermore, the absolute bioavailability of ciclopirox following subcutaneous administration of fosciclopirox has been shown to be excellent in both rat and dog models, supporting the viability of this administration route. nih.govnih.govresearchgate.net In dogs, the systemic availability of ciclopirox after intravenous administration of fosciclopirox was determined to be 97% compared to intravenous administration of ciclopirox olamine. nih.gov In mice, the absolute bioavailability of intraperitoneally administered fosciclopirox, as measured by systemic exposure to ciclopirox, was 60%. nih.gov
| Animal Model | Administration Route of Fosciclopirox | Bioavailability of Ciclopirox | Reference |
|---|---|---|---|
| Rats | Intravenous/Subcutaneous | Complete/Excellent | nih.govnih.govresearchgate.net |
| Dogs | Intravenous/Subcutaneous | 97% (IV)/Excellent (SC) | nih.gov |
| Mice | Intraperitoneal | 60% | nih.gov |
Comparative Analysis of Oral Ciclopirox Olamine Bioavailability versus Parenteral Fosciclopirox
A significant advantage of fosciclopirox is its ability to circumvent the poor oral bioavailability of ciclopirox olamine. nih.govscispace.com Studies have confirmed that the oral bioavailability of ciclopirox olamine is considerably low in both rats and dogs when compared to parenteral administration of fosciclopirox. nih.govscispace.comresearchgate.net This low oral bioavailability, coupled with dose-limiting gastrointestinal toxicities, makes the oral route for ciclopirox olamine not feasible for achieving therapeutic systemic concentrations. nih.govscispace.com The development of parenteral fosciclopirox directly addresses these limitations. nih.gov
Distribution and Selective Delivery to Target Tissues
A key characteristic of fosciclopirox is its ability to selectively deliver its active metabolite, ciclopirox, to the urinary tract. researchgate.netnih.govdrugdiscoverynews.com This targeted delivery is a result of its excretion pathway.
Enhanced and Selective Delivery to the Entire Urinary Tract
Following parenteral administration, fosciclopirox leads to the selective delivery of ciclopirox to the entire urinary tract. nih.govnih.govscispace.comresearchgate.netresearchgate.netnih.govdrugdiscoverynews.com This is a critical feature for its development in treating urothelial cancers. nih.govresearchgate.netdrugdiscoverynews.com The active metabolite, ciclopirox, and its inactive glucuronide metabolite are excreted in the urine, resulting in high concentrations throughout the urinary system. nih.govnih.govresearchgate.net
Achievement of Sustained Therapeutic Concentrations in Urine
Preclinical studies have demonstrated that the administration of fosciclopirox results in sustained and therapeutically relevant concentrations of ciclopirox in the urine. researchgate.net Even with the relatively short apparent elimination half-life of ciclopirox, mean urine concentrations have been shown to be maintained over a 24-hour period at levels significantly exceeding the in vitro IC50 values required to inhibit cancer cell proliferation. nih.gov This sustained exposure in the urinary tract is a significant finding, suggesting that fosciclopirox can provide a continuous therapeutic effect directly at the target site. researchgate.net
Excretion Pathways of Ciclopirox and its Metabolites
The primary route of elimination for ciclopirox and its metabolites following fosciclopirox administration is through the urine. nih.govnih.govresearchgate.net After its formation from fosciclopirox, ciclopirox is extensively metabolized, primarily through glucuronidation, to form ciclopirox glucuronide (CPX-G), which is an inactive metabolite. nih.govnih.govresearchgate.net
Both unchanged ciclopirox and its glucuronide metabolite are excreted in the urine. nih.govnih.govresearchgate.net In rats, following intravenous administration of fosciclopirox, less than 1% of the dose was excreted as unchanged ciclopirox, while a significant portion, approximately 18%–34%, was eliminated as the glucuronide metabolite. nih.gov Fosciclopirox itself is typically not detected in the urine, further confirming its complete conversion to ciclopirox. nih.govnih.gov
| Compound | Primary Excretion Route | Metabolites | Reference |
|---|---|---|---|
| Ciclopirox (from Fosciclopirox) | Urine | Ciclopirox glucuronide (CPX-G) | nih.govnih.govresearchgate.net |
Renal Elimination of Ciclopirox and Ciclopirox Glucuronide
Following the administration of fosciclopirox (CPX-POM), the prodrug is rapidly and completely metabolized to its active metabolite, ciclopirox (CPX). nih.govnih.govasco.org Both CPX and its primary, inactive metabolite, ciclopirox glucuronide (CPX-G), are eliminated from the body primarily through the kidneys and are excreted in the urine. nih.govnih.govasco.orgresearchgate.netresearchgate.net This renal elimination pathway is significant as it results in the delivery of the active drug to the entire urinary tract. nih.govnih.govresearchgate.netresearchgate.net
Preclinical studies in rats have provided detailed insights into the urinary excretion of CPX and CPX-G. After intravenous administration of fosciclopirox, fosciclopirox itself was not detected in any collected urine samples, confirming its complete conversion to ciclopirax. nih.gov A very small fraction, less than 1% of the administered dose, was excreted as unchanged CPX. nih.gov In contrast, a substantial portion of the dose, ranging from approximately 18% to 34%, was eliminated as the ciclopirox glucuronide metabolite. nih.gov
The renal clearance (Clr) of ciclopirox, a measure of the kidney's efficiency in removing the drug from the bloodstream, was also characterized in these studies. nih.govresearchgate.net The findings from these preclinical models underscore the importance of glucuronidation as the major metabolic pathway for ciclopirox, followed by extensive renal excretion of the resulting glucuronide metabolite. asco.orgascopubs.org
Below are data tables summarizing the urinary pharmacokinetic parameters of ciclopirox and ciclopirox glucuronide in rats following intravenous administration of fosciclopirox.
Table 1: Urinary Pharmacokinetic Parameters of Ciclopirox in Rats
| Parameter | Unit | Value |
| Ae (Amount excreted in urine) | µg | 1.8 ± 0.4 |
| fe (Fraction of dose excreted unchanged) | % | 0.1 ± 0.0 |
| Clr (Renal clearance) | mL/h/kg | 4.3 ± 1.0 |
| Data represents the mean ± standard deviation. |
Table 2: Urinary Pharmacokinetic Parameters of Ciclopirox Glucuronide in Rats
| Parameter | Unit | Value |
| Ae (Amount excreted in urine) | µg | 129.4 ± 24.3 |
| fe (Fraction of dose excreted as metabolite) | % | 18.2 ± 3.4 |
| Data represents the mean ± standard deviation. |
Future Directions in Fosciclopirox Disodium Research
Strategic Development for Specific Oncological Indications
The development of fosciclopirox (B607534) is strategically centered on specific cancers where its mechanism of action and pharmacokinetic profile are most advantageous. nih.gov This targeted approach ensures that research and clinical efforts are concentrated on indications with the highest potential for positive patient outcomes.
Continued Focus on Urothelial Carcinoma Research
Urothelial carcinoma, particularly bladder cancer, remains the primary focus for the clinical development of fosciclopirox. ciclomed.comdrugdiscoverynews.com This is due to the compound's ability to selectively deliver its active metabolite, ciclopirox (B875), to the urinary tract following parenteral administration. researchgate.netnih.govichgcp.net Preclinical studies have demonstrated significant antitumor activity in high-grade human urothelial cancer cell lines. drugdiscoverynews.com In a validated mouse model of bladder cancer, fosciclopirox treatment led to notable reductions in tumor size and a shift to lower-stage tumors. researchgate.netnih.gov
These promising preclinical results have prompted multiple clinical trials. A first-in-human Phase 1 dose-escalation study in patients with advanced solid tumors established that fosciclopirox was well-tolerated and achieved significant concentrations of ciclopirox in the urinary tract. drugdiscoverynews.com Following this, a Phase 1 expansion cohort study was initiated for muscle-invasive bladder cancer (MIBC) patients. drugdiscoverynews.comnih.gov Furthermore, a Phase 2 trial is investigating fosciclopirox in patients with newly diagnosed or recurrent urothelial cancer scheduled for transurethral resection of bladder tumors. researchgate.netnih.govichgcp.netnih.gov The overarching goal is to integrate fosciclopirox with standard-of-care treatments like surgery, chemotherapy, and immunotherapy to improve outcomes for bladder cancer patients. drugdiscoverynews.com
Table 1: Key Preclinical and Clinical Studies of Fosciclopirox in Urothelial Carcinoma
| Study Type | Model/Population | Key Findings | Clinical Trial ID |
|---|---|---|---|
| In Vitro | High-grade human urothelial cancer cell lines (T24, UM-UC-3, HTB-9, HTB-5, HT-1376, RT-4) | Inhibited cell proliferation, clonogenicity, and spheroid formation; induced cell cycle arrest. researchgate.netichgcp.netnih.gov | N/A |
| In Vivo (Mouse Model) | N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced bladder cancer | Significantly decreased bladder weight (surrogate for tumor volume) and resulted in a migration to lower-stage tumors. researchgate.netnih.govichgcp.net | N/A |
| Phase 1 | Patients with advanced solid tumors | Well-tolerated; achieved significant systemic and urinary tract concentrations of ciclopirox. drugdiscoverynews.comnih.gov | NCT03348514 researchgate.netnih.govichgcp.netnih.gov |
| Phase 1 Expansion | Muscle-invasive bladder cancer (MIBC) patients scheduled for cystectomy | Characterizing pharmacologic activity directly in bladder tumor tissue in a neoadjuvant setting. researchgate.netnih.govdrugdiscoverynews.comichgcp.netnih.gov | NCT04608045 researchgate.netnih.govichgcp.netnih.gov |
| Phase 2 | Newly diagnosed and recurrent urothelial cancer patients scheduled for TURBT | Evaluating safety, dose tolerance, pharmacokinetics, and pharmacodynamics. researchgate.netnih.govichgcp.netnih.govtargetedonc.com | NCT04525131 researchgate.netnih.govichgcp.netnih.govtargetedonc.com |
Ongoing Elucidation of Novel Molecular Mechanisms of Action
The anticancer activity of fosciclopirox's active metabolite, ciclopirox, is attributed to several molecular mechanisms, with ongoing research seeking to further unravel these complex interactions. cancer.gov A primary mechanism identified is the suppression of Notch signaling. researchgate.netnih.govichgcp.net Molecular modeling and cellular thermal shift assays have shown that ciclopirox binds to Presenilin 1 and Nicastrin, essential proteins in the γ-secretase complex that activates Notch. researchgate.netnih.govichgcp.net Overexpression of the Notch signaling pathway has been linked to the progression of non-muscle invasive to muscle-invasive bladder cancer, making its inhibition a key therapeutic strategy. ciclomed.com
In preclinical models, fosciclopirox treatment resulted in a reduction of Presenilin 1 and Hes-1 (a downstream target of Notch signaling) expression in bladder tissues. researchgate.netnih.govichgcp.net Beyond Notch inhibition, ciclopirox is known to chelate iron and inhibit iron-dependent enzymes that are crucial for DNA synthesis and managing oxidative stress. cancer.govmdpi.com It may also induce apoptosis by downregulating anti-apoptotic proteins and inhibit cell proliferation by affecting cell cycle regulators and the mTORC1 signaling pathway. cancer.gov
Advanced Analytical Methodologies for Compound and Metabolite Quantification
The progression of fosciclopirox through clinical trials necessitates the development of sophisticated and validated analytical methods for the precise quantification of the parent compound and its metabolites, primarily ciclopirox and ciclopirox glucuronide, in biological matrices. nih.govamanote.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to this effort, offering high sensitivity and specificity for accurately measuring drug concentrations in plasma, urine, and tumor tissue. mdpi.com
These analytical methods are crucial for characterizing the pharmacokinetics of fosciclopirox, including its absorption, distribution, metabolism, and excretion. nih.gov Targeted metabolomics approaches are being employed to not only quantify known metabolites but also to identify potential new biomarkers of drug activity or response. nih.govadvancedmetabolomics.comnih.gov The development of robust and reproducible quantitative assays is essential for understanding dose-response relationships and for informing the design of late-stage clinical trials. nih.govnih.gov
Translation of Preclinical Findings into Further Translational Research
The successful translation of preclinical data into clinical efficacy is a critical step in drug development. mdpi.comresearchgate.net For fosciclopirox, the strong preclinical evidence of its anti-urothelial cancer activity has directly informed the design of ongoing clinical trials. researchgate.netnih.govdrugdiscoverynews.com Pharmacokinetic studies in rats and dogs confirmed that intravenous administration of fosciclopirox leads to the rapid and complete conversion to ciclopirox, with excretion in the urine, supporting its development for urothelial cancers. nih.gov
The current "window of opportunity" trials, where the drug is administered to patients before scheduled surgery, provide a unique platform for translational research. ciclomed.com These studies allow for the direct assessment of the drug's pharmacodynamic effects on tumor tissue, bridging the gap between preclinical models and clinical outcomes. drugdiscoverynews.com By analyzing tumor biopsies from treated patients, researchers can confirm that the molecular mechanisms observed in preclinical studies, such as the inhibition of the Notch signaling pathway, are also active in human tumors. drugdiscoverynews.comtargetedonc.com This iterative process of translating preclinical findings to the clinic and using clinical data to refine further research is fundamental to the future development of fosciclopirox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
